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DBCO-PEG4-HyNic

Bioconjugation QC ADC characterization Molar substitution ratio

Researchers need site-specific, cleavable conjugation with QC traceability-standard NHS/maleimide linkers lack reversibility and built-in quantification. DBCO-PEG4-HyNic solves this: DBCO enables copper-free click chemistry to azides; HyNic forms reversible hydrazone bonds with aldehydes (acid-labile for endosomal release). The PEG4 spacer (25.7 Å reach) ensures solubility and optimal ternary complex geometry. - UV-traceable at 354 nm (ε=29,000) for precise DAR determination - Cleavable linker for ADC intracellular payload release (pH<5.5) - Compatible with antibody-oligonucleotide kits & PROTAC library generation

Molecular Formula C38H46N6O7
Molecular Weight 698.8 g/mol
Cat. No. B11930794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG4-HyNic
Molecular FormulaC38H46N6O7
Molecular Weight698.8 g/mol
Structural Identifiers
SMILESCC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)C
InChIInChI=1S/C38H46N6O7/c1-29(2)42-43-35-14-13-32(27-41-35)38(47)40-18-20-49-22-24-51-26-25-50-23-21-48-19-16-36(45)39-17-15-37(46)44-28-33-9-4-3-7-30(33)11-12-31-8-5-6-10-34(31)44/h3-10,13-14,27H,15-26,28H2,1-2H3,(H,39,45)(H,40,47)(H,41,43)
InChIKeyRNFTZVOJVGNSOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-PEG4-HyNic Linker Overview


DBCO-PEG4-HyNic is a cleavable heterobifunctional linker containing a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) and a hydrazinonicotinamide (HyNic) group for aldehyde conjugation, separated by a 4-unit polyethylene glycol (PEG4) spacer . The compound has a molecular weight of 698.81 g/mol and molecular formula C38H46N6O7 [1]. The DBCO moiety enables rapid, catalyst-free covalent bond formation with azide-functionalized biomolecules under mild aqueous conditions , while the HyNic group forms stable bis-arylhydrazone bonds with aldehyde-functionalized partners in the presence of an aniline catalyst . The PEG4 spacer enhances aqueous solubility, reduces steric hindrance, and minimizes nonspecific binding and aggregation in biological systems .

Copper-free SPAAC with azide-modified biomolecules
HyNic-aldehyde conjugation forms UV-traceable hydrazone bond
Cleavable linker for intracellular release research
PEG4 spacer enhances solubility and reduces steric hindrance

DBCO-PEG4-HyNic vs. Alternative Linkers


Substituting DBCO-PEG4-HyNic with a structurally similar DBCO-PEG4 derivative—such as DBCO-PEG4-NHS ester or DBCO-PEG4-maleimide—introduces fundamentally different conjugation chemistries, linker stability profiles, and quality control capabilities that directly impact experimental outcomes . DBCO-PEG4-NHS ester targets primary amines (lysine residues, N-termini) to form stable amide bonds , while DBCO-PEG4-maleimide targets free sulfhydryls (cysteine residues) to form thioether linkages . In contrast, the HyNic moiety in DBCO-PEG4-HyNic enables aldehyde-targeted conjugation through hydrazone bond formation, which is reversible under specific hydrolytic conditions—a cleavable property that is not available with NHS-ester or maleimide-based linkers . Furthermore, HyNic conjugation uniquely provides UV-traceable quantification at multiple stages of the workflow, a quality control advantage absent in standard amine- or thiol-reactive linkers . The PEG4 spacer length of four ethylene glycol units provides a defined molecular reach of approximately 25.7 Å ; substituting linkers with different PEG lengths (e.g., PEG2, PEG6, PEG8) alters both the conformational flexibility and hydrodynamic radius, potentially compromising ternary complex formation in applications such as PROTAC development or ADC design [1].

NHS ester linker
Amine-targeting forms stable amide bonds; may shift conjugation chemistry away from aldehyde selectivity and eliminate UV-traceable QC and cleavability.
Maleimide linker
Thiol-targeted thioether linkage; no hydrazone bond, no intrinsic chromophore, and no acid-labile release—limits cleavable ADC workflows and direct loading quantification.
Different PEG length
PEG2 (~14 Å) or PEG12 (54.1 Å) may alter ternary complex assembly; PEG4’s 25.7 Å reach is commonly used for PROTAC and ADC spacer optimization—interchange requires validation.

DBCO-PEG4-HyNic Quantitative Evidence


UV-Traceable Molar Substitution Ratio

The bis-arylhydrazone bond formed between HyNic and 4FB (4-formylbenzamide) functional groups produces a unique chromophore with measurable absorbance at 354 nm, having a molar extinction coefficient of 29,000 L mol⁻¹ cm⁻¹ . This UV-traceable signature enables quantification of the molar substitution ratio (MSR) of HyNic groups on modified biomolecules prior to conjugation, as well as real-time monitoring of conjugate formation [1]. In contrast, conjugates formed using DBCO-PEG4-NHS ester (amine-targeting via amide bond) or DBCO-PEG4-maleimide (thiol-targeting via thioether bond) lack this intrinsic chromophoric property and require separate colorimetric assays (e.g., bicinchoninic acid assay, Ellman's reagent) for indirect quantification, which introduce additional variability and consume precious sample material .

UV-Traceable MSR
Data to verify
ε = 29,000 L mol⁻¹ cm⁻¹ at 354 nm
Direct UV quantification of molar substitution ratio; supports non-destructive QC during conjugate assembly.
Reported extinction coefficient; verify under own buffer conditions.
Bioconjugation QC ADC characterization Molar substitution ratio

HyNic Loading Assay with 2-Sulfobenzaldehyde

The HyNic group on DBCO-PEG4-HyNic-modified biomolecules can be quantified using 2-sulfobenzaldehyde, a water-soluble aromatic aldehyde that reacts with HyNic to form a quantifiable hydrazone absorbance signature at 345 nm with a molar extinction coefficient of 28,500 L mol⁻¹ cm⁻¹ . This assay enables precise determination of the number of HyNic groups incorporated per biomolecule prior to the final conjugation step . In the SoluLINK bioconjugation workflow, HyNic MSR values typically saturate at 8–9 HyNic groups per antibody under standard labeling conditions [1]. No equivalent direct quantification method exists for DBCO loading on DBCO-PEG4-NHS-modified biomolecules; DBCO content must be inferred from indirect methods such as mass spectrometry or functional azide titration assays, which are more labor-intensive and less precise for routine quality control .

HyNic Loading Assay
Reported
2-Sulfobenzaldehyde: ε = 28,500 L mol⁻¹ cm⁻¹ at 345 nm; typical MSR 8–9 per antibody
Enables pre-conjugation linker loading quantification; reproducible QC checkpoint for DAR optimization.
SoluLINK workflow reference; MSR may vary with biomolecule and conditions.
Linker loading Conjugation efficiency Quality assurance

PEG4 Linker Accelerates SPAAC Reaction

The presence of a PEG linker on DBCO-modified antibodies significantly enhances strain-promoted azide-alkyne cycloaddition (SPAAC) reaction rates. In a 2025 study by Pringle and Knight, DBCO-PEG5-trastuzumab exhibited second-order rate constants 31 ± 16% higher than non-PEGylated DBCO-trastuzumab across multiple buffer conditions [1]. Second-order rate constants for DBCO-PEG4-containing compounds in SPAAC reactions range from 0.96–1.18 M⁻¹ s⁻¹ in standard buffers (HEPES, MES) [2]. The PEG4 spacer improves aqueous solubility and reduces steric hindrance, increasing the effective local concentration of the DBCO moiety and facilitating faster conjugation kinetics compared to shorter or non-PEGylated linkers .

SPAAC Rate Boost
Class-level
31 ± 16% rate enhancement with PEG linker vs. non-PEGylated DBCO
PEG spacer accelerates click conjugation; reduces reaction time and biomolecule degradation risk.
Class-level inference from DBCO-PEG5 study; direct DBCO-PEG4 data are limited.
Click chemistry kinetics SPAAC optimization Conjugation efficiency

Cleavable vs. Non-Cleavable Payload Release

DBCO-PEG4-HyNic is explicitly classified as a cleavable (degradable) ADC linker, containing 4 PEG units and designed for antibody-drug conjugate synthesis . The hydrazone bond formed by HyNic conjugation is stable under physiological pH but undergoes hydrolysis under mildly acidic conditions (pH < 5.5), enabling controlled payload release in the endosomal/lysosomal compartment . In contrast, DBCO-PEG4-NHS ester forms stable amide bonds with primary amines that are non-cleavable under physiological or lysosomal conditions, resulting in permanent conjugation that may limit therapeutic index optimization in ADC applications . Cleavable linkers in ADCs demonstrate plasma half-lives exceeding 7 days while enabling selective intracellular payload release, a dual property not achievable with non-cleavable alternatives [1].

Cleavable vs. Non-Cleavable
Reported
Hydrazone bond hydrolyzes at pH
Acid-labile linkage supports intracellular payload release research; non-cleavable alternatives lack this trigger.
Plasma half-life >7 days reported for acid-cleavable linkers in ADC context.
PEG4 Spacer Reach
Data to verify
25.7 Å end-to-end distance; enhances solubility vs. hydrocarbon spacers
Intermediate length suited for ternary complex assembly; shorter/longer spacers may alter bridging.
Cross-study comparable; confirm reach for specific conjugate geometry.
ADC linker selection Payload release Cleavable vs. non-cleavable

PEG4 Spacer Reach and Solubility

The PEG4 spacer arm in DBCO-PEG4-HyNic connects primary amine and sulfhydryl targets at distances up to 25.7 angstroms, as characterized for PEG4-containing crosslinkers such as PEG4-SPDP . The 4-unit polyethylene glycol spacer confers significantly greater aqueous solubility to the crosslinker and linked proteins compared to crosslinkers having only hydrocarbon spacers of equivalent length . This solubility enhancement is critical for maintaining biomolecule stability in aqueous buffers and reducing nonspecific hydrophobic interactions during conjugation . The end-to-end distance of 25.7 Å positions PEG4 as an optimal spacer length for bridging protein-protein interfaces in ternary complex formation (e.g., PROTAC applications), while shorter (PEG2, ~14 Å) or longer (PEG12, 54.1 Å) spacers may under-span or over-flex, respectively, reducing conjugation efficiency [1].

PEG4 Spacer Reach
Data to verify
25.7 Å end-to-end distance; enhances solubility vs. hydrocarbon spacers
Intermediate length suited for ternary complex assembly; shorter/longer spacers may alter bridging.
Cross-study comparable; confirm reach for specific conjugate geometry.
Linker design Spacer optimization Solubility enhancement

DBCO-PEG4-HyNic Applications


ADC with Cleavable QC Linkers

DBCO-PEG4-HyNic is specifically indicated for ADC synthesis where a cleavable linker is required for intracellular payload release . The acid-labile hydrazone bond enables controlled drug liberation in the acidic endosomal/lysosomal compartment (pH < 5.5) . The UV-traceable nature of the HyNic-4FB conjugation bond (absorbance at 354 nm, ε = 29,000 L mol⁻¹ cm⁻¹) provides built-in quality control for determining drug-to-antibody ratio (DAR) and batch-to-batch consistency . This combination of cleavability and traceability is unavailable with non-cleavable DBCO-PEG4-NHS ester linkers, making DBCO-PEG4-HyNic the preferred choice for ADC programs requiring both controlled release and rigorous QC documentation .

Oligonucleotide-Antibody Conjugation for Delivery & Diagnostics

DBCO-PEG4-HyNic serves as the core linker chemistry in antibody-oligonucleotide conjugation workflows, exemplified by the Vector Laboratories Antibody-Oligonucleotide All-in-One Conjugation Kit . The HyNic moiety reacts with S-4FB-modified oligonucleotides to form stable, UV-traceable bis-arylhydrazone bonds . The PEG4 spacer provides sufficient reach (25.7 Å) to accommodate the steric bulk of antibody-oligonucleotide conjugates while maintaining aqueous solubility and minimizing aggregation . The MSR quantification checkpoint ensures reproducible linker loading prior to final conjugation, a critical QC step for diagnostic assay development where conjugate stoichiometry directly impacts assay sensitivity and signal-to-noise ratio .

PROTAC Development with PEG4 Spacer

The PEG4 spacer in DBCO-PEG4-HyNic provides a 25.7 Å reach that is optimal for spanning protein-protein interfaces in ternary complex formation for PROTAC applications . PEG4, along with PEG6 and PEG8, represents the empirical gold standard linker length in targeted protein degradation due to its ability to balance conformational flexibility with sufficient rigidity to enforce productive E3 ligase–target protein orientation . The PEG4 length prevents the intramolecular micelle formation observed with excessively flexible linkers while avoiding the torsional strain imposed by overly rigid spacers that can destabilize ternary complexes . The DBCO moiety enables modular, catalyst-free click conjugation to azide-functionalized E3 ligands or target protein ligands, facilitating rapid library generation for structure-activity relationship studies .

Radiolabeling and Molecular Imaging Probe Synthesis

The HyNic moiety in DBCO-PEG4-HyNic is structurally related to HYNIC (hydrazinonicotinamide), a well-established bifunctional chelator for technetium-99m and rhenium-188 radiolabeling of biomolecules for SPECT and PET imaging . DBCO-PEG4-HyNic can be used to introduce radiolabeling-capable HyNic groups onto azide-functionalized targeting vectors (e.g., antibodies, peptides) via SPAAC click chemistry . The PEG4 spacer reduces nonspecific uptake and improves pharmacokinetic properties of radiolabeled conjugates by enhancing solubility and reducing aggregation . The UV-traceable nature of the HyNic group enables precise quantification of chelator loading prior to radiolabeling, ensuring reproducible specific activity and imaging contrast .

Application
Selection Property
Validation Focus
Cleavable ADC linker with QC
UV-traceable hydrazone bond, acid-labile release
DAR reproducibility, intracellular release assay
Oligonucleotide-antibody conjugates
Heterobifunctional SPAAC + HyNic, MSR checkpoint
Conjugate stoichiometry, assay signal-to-noise
PROTAC ternary complex studies
PEG4 spacer bridging (~25.7 Å), modular click assembly
Ternary complex formation efficiency, linker length optimization
Molecular imaging probe synthesis
HyNic as chelator precursor, PEG4 for reduced aggregation
Chelator loading quantification, imaging contrast reproducibility

Technical Documentation Hub

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22 linked technical documents
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